molecular formula C19H17NO2 B14391710 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile CAS No. 89647-01-8

4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile

Cat. No.: B14391710
CAS No.: 89647-01-8
M. Wt: 291.3 g/mol
InChI Key: FSRJEODVSPKXDQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile is an organic compound characterized by the presence of methoxyphenyl groups and a butenenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile typically involves the condensation reaction between 4-methoxybenzaldehyde and a suitable nitrile precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enamine.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and nitrile functionality play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile is unique due to its specific combination of methoxyphenyl groups and a butenenitrile backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

89647-01-8

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile

InChI

InChI=1S/C19H17NO2/c1-21-18-9-5-15(6-10-18)3-4-17(14-20)13-16-7-11-19(22-2)12-8-16/h3-13H,1-2H3

InChI Key

FSRJEODVSPKXDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=CC2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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